[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride
[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride
Gemcitabine Hydrochloride is the hydrochloride salt of an analogue of the antimetabolite nucleoside deoxycytidine with antineoplastic activity. Gemcitabine is converted intracellularly to the active metabolites difluorodeoxycytidine di- and triphosphate (dFdCDP, dFdCTP). dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis; dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis.
Brand Name:
Vulcanchem
CAS No.:
12211-03-9
VCID:
VC21275167
InChI:
InChI=1S/Si.2Zr
SMILES:
C1=C(NC(=O)[N+](=C1)C2C(C(C(O2)CO)O)(F)F)N.[Cl-]
Molecular Formula:
SiZr2
Molecular Weight:
210.53 g/mol
[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride
CAS No.: 12211-03-9
Cat. No.: VC21275167
Molecular Formula: SiZr2
Molecular Weight: 210.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Gemcitabine Hydrochloride is the hydrochloride salt of an analogue of the antimetabolite nucleoside deoxycytidine with antineoplastic activity. Gemcitabine is converted intracellularly to the active metabolites difluorodeoxycytidine di- and triphosphate (dFdCDP, dFdCTP). dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis; dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis. |
|---|---|
| CAS No. | 12211-03-9 |
| Molecular Formula | SiZr2 |
| Molecular Weight | 210.53 g/mol |
| IUPAC Name | 6-amino-3-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-3-ium-2-one;chloride |
| Standard InChI | InChI=1S/Si.2Zr |
| Standard InChI Key | UJORBCOQAFUREE-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CN(C(=O)N=C1[NH3+])[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.[Cl-] |
| SMILES | C1=C(NC(=O)[N+](=C1)C2C(C(C(O2)CO)O)(F)F)N.[Cl-] |
| Canonical SMILES | [Si].[Zr].[Zr] |
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